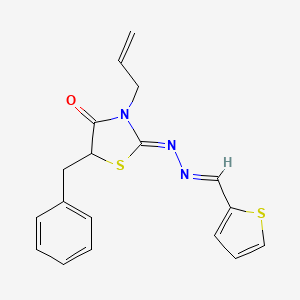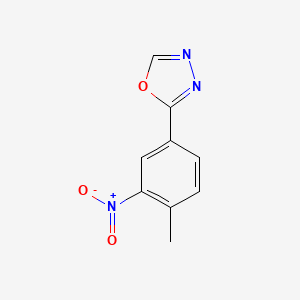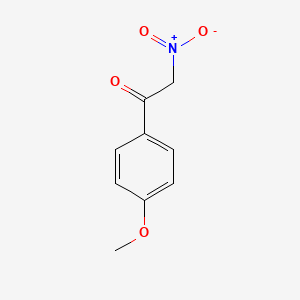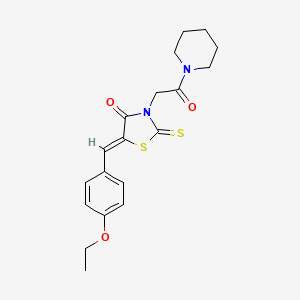
(Z)-3-allyl-5-benzyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one
Vue d'ensemble
Description
“(Z)-3-allyl-5-benzyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one” is a derivative of thiazolidin-4-one . Thiazolidin-4-one derivatives have been the subject of extensive research due to their significant anticancer activities . They are among the most important chemical skeletons that illustrate anticancer activity .
Synthesis Analysis
An efficient and simple one-pot protocol has been developed for the synthesis of substituted derivatives of 2-hydrazono-4-thiazolidinone-5-acetic acids by cyclocondensation of aryl/pyrazolyl aldehyde, thiosemicarbazide, and maleic anhydride in acetonitrile in the presence of readily available whole cell biocatalyst, baker’s yeast .Molecular Structure Analysis
The molecular structure of thiazolidin-4-one derivatives has been studied extensively. The carbon atom of methylene at site 5 of thiazolidin-4-one analogues depicts nucleophilic action .Chemical Reactions Analysis
Thiazolidin-4-one derivatives have shown significant anticancer activities. They play a role in anticancer activity by inhibiting various enzymes and cell lines .Applications De Recherche Scientifique
Medicinal Chemistry Applications
Thiazolidin-4-ones and their derivatives, including the compound , represent important heterocyclic scaffolds with various applications in medicinal chemistry . They are often used in the synthesis of biologically active compounds due to their diverse pharmacological properties.
Anticancer Activity
Thiazolidin-4-one derivatives have been the subject of extensive research due to their significant anticancer activities . These compounds have shown considerable potential as anticancer agents, with various synthetic strategies being developed to produce a range of thiazolidin-4-one derivatives .
Enzyme Inhibition
Thiazolidin-4-one derivatives can act as inhibitors for various enzymes, playing a crucial role in anticancer activity . By inhibiting these enzymes, they can prevent the growth and proliferation of cancer cells.
Drug-likeness and Pharmacokinetics
Thiazolidin-4-one derivatives obey Lipinski’s Rule of Five, which predicts good absorption or permeation . This makes them suitable for further development as potential drug candidates.
Conformational Analysis
The conformational analysis of thiazolidin-4-one derivatives is often conducted through Density Functional Theory calculations and 2D-NMR measurements . This helps in understanding the structural aspects of these compounds, which is crucial for their biological activity.
Molecular Docking
Molecular docking experiments have shown that thiazolidin-4-one derivatives bind strongly to certain macromolecules . This property is essential for their potential use as therapeutic agents.
Synthetic Strategies
Various synthetic strategies, including green and nanomaterial-based synthesis routes, have been developed for the production of thiazolidin-4-one derivatives . These methods aim to improve the efficiency and sustainability of the synthesis process.
Structure-Activity Relationship (SAR) Studies
The structure-activity relationship (SAR) of thiazolidin-4-one derivatives is an important area of research . SAR studies help in understanding how the structural elements of these compounds influence their biological activity, guiding the design of more potent and selective derivatives.
Mécanisme D'action
Target of Action
Thiazolidin-4-one derivatives, to which this compound belongs, have been extensively researched for their significant anticancer activities . They are known to inhibit various enzymes and interact with multiple cell lines .
Mode of Action
Thiazolidin-4-one derivatives are known to interact with their targets, leading to changes that can inhibit the growth and proliferation of cancer cells .
Biochemical Pathways
Thiazolidin-4-one derivatives are known to affect multiple biochemical pathways, leading to their significant anticancer activities .
Pharmacokinetics
Thiazolidin-4-one derivatives have been synthesized using various strategies to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
It has been observed that thiazolidin-4-one derivatives can reduce the viability and proliferation of certain cell lines more efficiently than normal thiazolidin-4-one derivatives .
Action Environment
The synthesis of thiazolidin-4-one derivatives often involves green and nanomaterial-based synthesis routes, which could potentially influence their action .
Orientations Futures
Thiazolidin-4-one derivatives demonstrate considerable potential as anticancer agents . The detailed description of the existing modern standards in the field presented in the available resources may be interesting and beneficial to scientists for further exploration of these heterocyclic compounds as possible anticancer agents . This study may help to optimize the structure of thiazolidin-4-one derivatives as more efficient drug agents .
Propriétés
IUPAC Name |
(2Z)-5-benzyl-3-prop-2-enyl-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-2-10-21-17(22)16(12-14-7-4-3-5-8-14)24-18(21)20-19-13-15-9-6-11-23-15/h2-9,11,13,16H,1,10,12H2/b19-13+,20-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXCQTIWJNRWFD-CDOHVDKQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(SC1=NN=CC2=CC=CS2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN\1C(=O)C(S/C1=N\N=C\C2=CC=CS2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-allyl-5-benzyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B3267687.png)

![3-{(E)-[((1R,2R)-2-{[({(1S)-1-[(dimethylamino)carbonyl]-2,2-dimethylpropyl}amino)carbonothioyl]amino}cyclohexyl)imino]methyl}-5-(1,1-dimethylethyl)-4-hydroxyphenyl 2,2-dimethylpropanoate](/img/structure/B3267715.png)



![Pyridine, 3-bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]-](/img/structure/B3267734.png)
![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylbutanamide](/img/structure/B3267742.png)


![N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B3267759.png)
